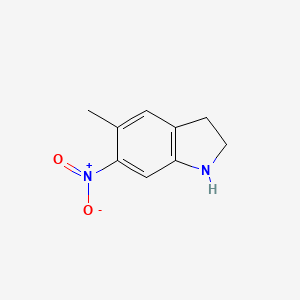

5-methyl-6-nitro-2,3-dihydro-1H-indole

Description

The structure of 5-methyl-6-nitro-2,3-dihydro-1H-indole is a unique combination of a dihydroindole (also known as indoline) core, substituted with a methyl group at the 5-position and a nitro group at the 6-position of the benzene (B151609) ring. This specific arrangement of functional groups dictates its chemical properties and its potential utility as a building block in the synthesis of more complex molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

5-methyl-6-nitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10N2O2/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13/h4-5,10H,2-3H2,1H3 |

InChI Key |

BMGLKQQAARHMOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])NCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole and Its Derivatives

Foundational Synthetic Routes to 2,3-Dihydro-1H-indole Systems

The construction of the 2,3-dihydro-1H-indole core can be achieved through various synthetic strategies, primarily involving intramolecular cyclization reactions or the reduction of corresponding indole (B1671886) derivatives.

Intramolecular cyclization is a powerful strategy for the formation of the dihydroindole ring system. These methods often involve the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

One notable approach is the palladium-catalyzed intramolecular cyclization. For instance, 2-(1-alkynyl)-N-alkylideneanilines can be converted to 2-substituted-3-(1-alkenyl)indoles in good yields, which can subsequently be reduced to the corresponding dihydroindoles. organic-chemistry.org The reaction proceeds by heating the starting material with a palladium catalyst, such as palladium acetate, and a phosphine (B1218219) ligand. organic-chemistry.org Another palladium-catalyzed method involves the cyclization of ethyl 2-ethynylphenylcarbamates to form carbazole (B46965) derivatives, showcasing the versatility of intramolecular cyclization in creating related heterocyclic systems. documentsdelivered.com

Transition metal-free conditions have also been developed for intramolecular ring-opening of strained rings to form indolines. For example, aryl azetidines can undergo intramolecular ring-opening decomposition to yield dihydroindoles. acs.org Furthermore, tandem reactions involving intramolecular ring-opening of azetidines can be employed to construct complex polycyclic systems containing the dihydroindole moiety. acs.org

A common and direct method for the synthesis of 2,3-dihydro-1H-indoles is the reduction of the corresponding indole precursors. Various reducing agents and conditions have been employed to achieve this transformation.

A classic method involves the use of zinc dust in the presence of a strong acid like 85% phosphoric acid. researchgate.net This method has been shown to be efficient for the reduction of indole and some of its substituted derivatives, such as 2,3-dimethylindole (B146702) and 1,2,3,4-tetrahydrocarbazole, to their dihydro counterparts in good yields. researchgate.net Unlike other acid-metal reductions that can lead to polymerization of indole, this method offers a cleaner reaction. researchgate.net

Borane complexes in the presence of trifluoroacetic acid also provide a rapid and high-yielding route to indolines from indoles. google.com This method is particularly useful for the reduction of indoles bearing aminoalkyl side chains, which can be challenging with other reduction methods. google.com Another approach utilizes sodium cyanoborohydride in trifluoroacetic acid for the reduction of N-(phenylsulfonyl)indoles.

For enantioselective reductions, metal-free Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source has been developed. acs.org This method provides optically active indolines with high enantioselectivities. acs.org The direct reduction of indoles with acceptor groups on the ring can also lead to dihydroindoles. nih.gov

Table 1: Comparison of Reduction Methods for Dihydroindole Synthesis

| Method | Reducing Agent/Catalyst | Substrate | Advantages |

|---|---|---|---|

| Acid-Metal Reduction | Zinc dust / 85% Phosphoric acid | Indole and derivatives | Efficient, minimizes polymerization |

| Borane Reduction | Borane complex / Trifluoroacetic acid | Indoles (including those with aminoalkyl chains) | Rapid, high yields |

| Catalytic Transfer Hydrogenation | Brønsted acid / Hantzsch ester | 3H-Indoles | High enantioselectivity for chiral indolines |

Named Reactions Relevant to Dihydroindole Synthesis

Several named reactions, traditionally used for indole synthesis, can be adapted or their products can be subsequently modified to yield 2,3-dihydro-1H-indoles.

The Fischer Indole Synthesis is a cornerstone in indole chemistry. It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com While this reaction directly produces indoles, the resulting indole can be subsequently reduced to the corresponding dihydroindole using the methods described in section 2.1.2. The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of substituted indoles, which are precursors to substituted dihydroindoles. tcichemicals.com The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

The Reissert Indole Synthesis provides another route to the indole core, which can then be reduced. This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate with reagents like zinc in acetic acid to form an indole-2-carboxylic acid. wikipedia.org This intermediate can be decarboxylated to the indole and then reduced to the dihydroindole. Various reducing agents have been employed for the cyclization step, including ferrous sulfate (B86663) with ammonia, iron powder in acetic acid/ethanol, and sodium dithionite. researchgate.net

Strategies for Introducing Nitro and Methyl Substituents onto the Indole/Dihydroindole Core

To synthesize 5-methyl-6-nitro-2,3-dihydro-1H-indole, methods for the regioselective introduction of methyl and nitro groups onto the aromatic ring of the indole or dihydroindole nucleus are essential.

The introduction of a nitro group onto the indole or dihydroindole ring is typically achieved through electrophilic aromatic substitution. The position of nitration is influenced by the existing substituents and the reaction conditions.

Direct nitration of indoles often leads to substitution at the 3-position due to its high nucleophilicity. To achieve nitration at other positions on the benzene (B151609) ring, the 3-position can be blocked, or the reaction can be performed on the indoline (B122111) system where the aromatic ring is more susceptible to electrophilic attack at the para position to the nitrogen. For instance, the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation has been used to obtain methyl 5-nitroindole-2-carboxylate. researchgate.net Similarly, indoline-2-carboxylic acid can be nitrated to give 6-nitroindoline-2-carboxylic acid. researchgate.net

Non-acidic and metal-free nitration methods have also been developed. One such method uses ammonium (B1175870) tetramethylnitrate in the presence of trifluoroacetic anhydride. nih.govrsc.org This system generates trifluoroacetyl nitrate (B79036) in situ, which acts as an electrophilic nitrating agent for various indoles and other aromatic compounds. nih.govrsc.org This method offers a high degree of regioselectivity for the 3-position in unprotected indoles. nih.gov For substrates where the 3-position is blocked, nitration on the benzene ring can be achieved. Another powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been identified for the mild and scalable nitration of a broad range of (hetero)arenes with good functional group tolerance. nih.gov

Table 2: Selected Regioselective Nitration Methods

| Nitrating Agent/System | Substrate | Position of Nitration | Key Features |

|---|---|---|---|

| Nitric Acid / Acetic Anhydride | Methyl 1-acetylindoline-2-carboxylate | 5-position | Requires protection of the indole nitrogen and subsequent dehydrogenation |

| Ammonium tetramethylnitrate / Trifluoroacetic anhydride | Indoles | Primarily 3-position | Non-acidic, metal-free conditions |

| 5-Methyl-1,3-dinitro-1H-pyrazole | (Hetero)arenes | Varies with substrate | Mild, scalable, good functional group tolerance |

Alkylation Methods for Methyl Group Introduction

The introduction of a methyl group onto the indole or dihydroindole core can be accomplished through various alkylation strategies. The position of alkylation is highly dependent on the reaction conditions and the nature of the substrate.

While C3-alkylation is the most common due to the high nucleophilicity of this position, C5-methylation would typically be introduced by starting with a pre-functionalized benzene ring precursor prior to the indole ring formation. For instance, using a substituted phenylhydrazine in a Fischer indole synthesis or a substituted o-nitrotoluene in a Reissert synthesis.

Direct alkylation on the indole nucleus can be challenging to control. However, methods for C2-alkylation of 3-alkylindoles with unactivated alkenes have been developed using a catalytic amount of hydroiodic acid. frontiersin.org N-alkylation of indoles is also a common transformation and can be achieved using various alkylating agents and bases. google.com For instance, N-methylation can be carried out with dimethyl carbonate catalyzed by DABCO. st-andrews.ac.uk While not directly applicable to C5-methylation, these methods highlight the ongoing research into selective indole alkylation. Copper hydride catalyzed enantioselective alkylation of indole derivatives has also been reported, offering ligand-controlled regiodivergence between N- and C3-alkylation. mit.edu

Advanced Synthetic Protocols for this compound Derivatives

The synthesis of functionalized dihydroindoles, including derivatives of this compound, can be achieved through a variety of advanced protocols that offer efficiency and molecular diversity. These methods often involve the strategic construction of the core heterocyclic system through either convergent multi-component reactions or sequential bond-forming processes.

Multi-Component Reactions (MCRs) and Sequential Protocols

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. researchgate.net For the synthesis of indole derivatives, MCRs offer a streamlined approach to generate structural diversity. rsc.org While a specific MCR for this compound is not prominently reported, methodologies for related indole scaffolds can be adapted. For instance, a two-step reaction involving an Ugi MCR followed by an acid-induced cyclization has been developed for the synthesis of the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This approach, which is notable for its mild conditions and avoidance of metal catalysts, could theoretically be applied using a suitably substituted aniline, such as 4-methyl-3-nitroaniline, as a precursor to the target structure.

Sequential, or domino, protocols are also highly effective for building the dihydroindole core. A notable example is a transition-metal-free domino-amination protocol where amines react with 2- or 3-chlorostyrene (B1584043) in the presence of potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles. acs.orgacs.org This process could be followed by a dehydrogenation step to furnish the corresponding indole in a one-pot procedure. acs.org

Furthermore, the synthesis of nitroindole derivatives often involves sequential reactions. For example, the synthesis of various 5-nitroindole (B16589) derivatives has been accomplished through multi-step sequences that include nucleophilic substitution, Vilsmeier-Haack reactions for formylation, and subsequent reductive amination to introduce side chains. d-nb.info Another strategy involves the Pd/C-catalyzed hydrogenation of a nitro group to an amine, demonstrating a key functional group interconversion step within a sequential synthesis. d-nb.info

Coupling Reactions and Functional Group Interconversions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis and have been extensively applied to the functionalization of indole rings. nih.govunina.itmdpi.com Reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings are used to introduce a wide variety of substituents onto the indole scaffold, particularly at the C3 position after iodination. nih.gov For instance, a Pd-catalyzed intramolecular oxidative coupling of N-aryl enamines, often assisted by microwave irradiation, provides an efficient route to functionalized 2-methyl-1H-indole-3-carboxylates. unina.itmdpi.com

Functional group interconversion (FGI) is a critical strategy in the synthesis of complex molecules, allowing for the transformation of one functional group into another. ub.edu In the context of this compound synthesis, a key FGI would be the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). d-nb.info Another important FGI is the conversion of alcohols to good leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions for introducing various side chains. ub.edu The conversion of a carbonyl group, introduced via a Vilsmeier-Haack reaction, into an amine via reductive amination is another example of a crucial FGI sequence. d-nb.info

Green Chemistry Principles in Dihydroindole Synthesis

The principles of green chemistry, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like dihydroindoles. tandfonline.com

Catalysis in Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions. Transition metal catalysis, particularly with palladium, is widely used in indole synthesis for cross-coupling and C-H activation reactions. unina.itmdpi.comorganic-chemistry.org For example, Pd-catalyzed methods allow for the construction of the indole ring from readily available starting materials. organic-chemistry.org

In a move towards more sustainable methods, transition-metal-free approaches have also been developed. The synthesis of 2,3-dihydroindoles can be achieved via the amination of aryl chlorides using a strong base like potassium tert-butoxide, completely avoiding the use of metal catalysts. acs.orgacs.org Organocatalysis, which uses small organic molecules as catalysts, represents another green alternative, although specific applications to this target scaffold are less commonly documented. The development of eco-friendly, solvent-free, and catalyst-free multicomponent reactions, such as the Hantzsch reaction for indole-containing dihydropyridines, further highlights the push towards greener synthetic methods. researchgate.net

Synthesis of Analogs and Structural Isomers of this compound

The synthesis of analogs and structural isomers is crucial for structure-activity relationship (SAR) studies in drug discovery. Several synthetic routes to isomers of the target compound have been reported.

A key precursor for 6-nitroindoles is 6-nitroindoline-2-carboxylic acid, which can be synthesized from L-phenylalanine via nitration and subsequent intramolecular nitro amination. The resulting indoline can then be dehydrogenated to the corresponding indole. researchgate.net This highlights a potential route to the dihydroindole core of the target molecule.

The synthesis of various substituted nitroindoles demonstrates the chemical space accessible around this scaffold. For example, Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate has been prepared via Pd-catalyzed intramolecular oxidative coupling under microwave irradiation. unina.itmdpi.com Another isomer, 3-methyl-6-nitro-1H-indole , can be synthesized by the nitration of 3-methylindole. smolecule.com

Different substitution patterns can be achieved through classical indole syntheses. The Fischer indole synthesis, for instance, can produce a mixture of 4-nitro- and 6-nitroindole-2-carboxylates from m-nitrophenylhydrazone, which can then be separated. researchgate.net

Below is a table summarizing some of the synthesized structural isomers and related precursors, along with their reported synthetic methods.

| Compound Name | Starting Material(s) | Key Synthetic Method |

| (S)-6-Nitro-indoline-2-carboxylic acid | L-Phenylalanine | Nitration followed by intramolecular nitro amination |

| Methyl 6-nitroindole-2-carboxylate | Methyl 6-nitroindoline-2-carboxylate | Dehydrogenation with DDQ |

| Methyl 5-nitroindole-2-carboxylate | Methyl 1-acetylindoline-2-carboxylate | Nitration followed by dehydrogenation with MnO₂ |

| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | Substituted N-aryl enamine | Pd-catalyzed intramolecular oxidative coupling (microwave-assisted) |

| 3-Methyl-6-nitro-1H-indole | 3-Methylindole | Nitration with fuming nitric acid |

This interactive table provides a snapshot of the synthetic strategies employed to access various methyl-nitro-indole isomers, which could be adapted for the synthesis of the specific target, this compound.

Chemical Reactivity and Transformational Chemistry of 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole

Reactions Involving the Nitro Group

The nitro group attached to the benzene (B151609) ring is a powerful electron-withdrawing group and a key site of reactivity. Its transformations are fundamental to the derivatization of the molecule, particularly for introducing nitrogen-based functional groups or modulating the electronic properties of the aromatic system.

Chemoselective Reduction to Amino Derivatives

The most common and synthetically useful reaction of the nitro group is its reduction to an amino group, yielding 5-methyl-6-amino-2,3-dihydro-1H-indole. This transformation is pivotal as it converts the strongly electron-withdrawing nitro substituent into a strongly electron-donating amino group, drastically altering the molecule's chemical properties and opening up new avenues for derivatization.

Various methods are available for the chemoselective reduction of aromatic nitro groups, and the choice of reagent is crucial to avoid the reduction of other potential functionalities. Catalytic hydrogenation is a widely employed method, typically using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

Alternatively, metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are effective. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is another common reagent that provides milder conditions. For sensitive substrates, transfer hydrogenation using reagents like hydrazine hydrate in the presence of a catalyst offers a valuable alternative. mdpi.com The use of hydrazine as a reducing agent is advantageous as it can be conducted at low temperatures and often does not affect other functional groups on the molecule. mdpi.com

| Reagent/System | Typical Conditions | Notes |

| H₂/Pd-C | Methanol or Ethanol, room temperature, 1-5 atm H₂ | Highly efficient and clean; may require pressure. |

| Fe/HCl | Ethanol/Water, reflux | Classical and cost-effective method. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Milder conditions compared to Fe/HCl. |

| NaBH₄/NiCl₂ | Methanol, 0 °C to room temperature | Effective for selective reductions. |

| Hydrazine (N₂H₄)/Catalyst | Ethanol, reflux with Pd/C or Fe catalyst | Useful for transfer hydrogenation, avoids gaseous H₂. |

Participation in Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.com For an SNAr reaction to occur, two conditions must typically be met: the presence of a good leaving group (commonly a halide) on the aromatic ring and strong activation by electron-withdrawing groups positioned ortho or para to that leaving group. libretexts.orgopenstax.org

In the context of 5-methyl-6-nitro-2,3-dihydro-1H-indole, the nitro group at the C-6 position would strongly activate positions C-5 and C-7 (ortho and para positions relative to each other, although C-7 is not para to C-6) for nucleophilic attack if a suitable leaving group were present at one of these locations. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a key step in the SNAr mechanism. wikipedia.orgopenstax.org While the nitro group itself can act as a leaving group in some cases, this is less common than halide displacement. Therefore, the primary role of the nitro group in SNAr chemistry for this scaffold is as a powerful activating substituent.

Reactivity at the Dihydroindole Nitrogen (1H-Indole)

The nitrogen atom of the dihydroindole ring is a secondary amine, making it a nucleophilic center that can readily participate in various bond-forming reactions. However, its reactivity is tempered by the electron-withdrawing effect of the 6-nitro group, which reduces the electron density on the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom can be functionalized through N-alkylation and N-acylation to introduce a wide range of substituents. Due to the reduced nucleophilicity caused by the nitro group, N-alkylation typically requires a strong base to deprotonate the amine, generating a more potent nucleophilic anion. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly used for this purpose, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). researchgate.net Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has also been developed as an efficient method. nih.govresearchgate.net

N-acylation can be achieved using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. These reactions proceed readily to form the corresponding N-acyl derivatives.

| Reaction | Reagents | Purpose |

| N-Alkylation | 1. NaH, DMF/THF2. Alkyl Halide (R-X) | Introduces an alkyl group onto the nitrogen. |

| N-Acylation | Acyl Chloride (RCOCl), Pyridine or Et₃N | Introduces an acyl group, forming an amide. |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Pyridine | Introduces a sulfonyl group, forming a sulfonamide. |

| Michael Addition | Michael Acceptors (e.g., α,β-unsaturated ketones) | Forms a new C-N bond via conjugate addition. researchgate.net |

Condensation and Derivatization Reactions

While the nitrogen of this compound can participate in some condensation reactions, its synthetic utility is greatly expanded after the nitro group is reduced to an amine. The resulting 5-methyl-6-amino-2,3-dihydro-1H-indole possesses two nitrogen nucleophiles: the ring nitrogen (a secondary aniline-type amine) and the C-6 amino group (a primary aniline-type amine).

The primary amino group at C-6 is particularly reactive and can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reactivity is the foundation for numerous derivatization strategies, including the synthesis of more complex heterocyclic systems through multicomponent reactions or subsequent cyclization steps. nih.govmdpi.com For example, condensation with β-dicarbonyl compounds can lead to the formation of new fused ring systems.

Transformations of the Dihydroindole Ring System

The 2,3-dihydro-1H-indole (indoline) ring system is characterized by the saturated five-membered ring. The most significant transformation of this system is its aromatization to the corresponding indole (B1671886) structure.

This oxidation converts the indoline (B122111) scaffold into a 5-methyl-6-nitro-1H-indole. This transformation is synthetically valuable as it introduces the fully aromatic and electronically rich indole core, which is a privileged scaffold in medicinal chemistry. A variety of oxidizing agents can accomplish this dehydrogenation. Common reagents include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and palladium on carbon (Pd/C) at elevated temperatures. An efficient one-pot, two-step procedure has been developed involving the N-alkylation of an indoline followed by an iron-catalyzed oxidation using a combination of FeBr₃, TEMPO, and t-BuOOH to yield the N-alkylated indole. nih.govresearchgate.net

| Reagent/System | Typical Conditions | Reaction Type |

| MnO₂ | Dichloromethane or Chloroform, reflux | Dehydrogenation/Aromatization |

| DDQ | Dioxane or Toluene, room temperature or reflux | Dehydrogenation/Aromatization |

| Pd/C | Xylene or Mesitylene, reflux | Catalytic Dehydrogenation |

| FeBr₃/TEMPO/t-BuOOH | Room temperature | Catalytic Oxidation nih.govresearchgate.net |

Oxidative Aromatization of the Dihydroindole Ring

The conversion of the 2,3-dihydro-1H-indole (indoline) core of this compound to its corresponding aromatic indole is a fundamental transformation. This oxidative aromatization process re-establishes the fully conjugated indole ring system, a prevalent motif in pharmaceuticals and natural products. The reaction involves the removal of two hydrogen atoms from the C2 and C3 positions of the dihydro-pyrrole ring.

A variety of oxidizing agents have been employed for the dehydrogenation of indolines to indoles. researchgate.netorganic-chemistry.org The choice of reagent is crucial, especially given the presence of the sensitive nitro group, which can influence the reaction's outcome or be susceptible to side reactions under harsh conditions. For instance, studies on similar dihydro-nitro-heterocycles have shown that oxidation can sometimes lead to decomposition if conditions are not carefully controlled. nih.gov

Commonly used reagents for such transformations include quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which are known for their efficacy in dehydrogenating dihydroaromatic compounds under mild conditions. scispace.com Other effective systems include manganese dioxide (MnO₂), palladium on carbon (Pd/C) with a hydrogen acceptor, and iodine-based reagents. For example, the HgO/I₂ system has been shown to be an efficient reagent for the oxidative aromatization of Hantzsch 1,4-dihydropyridines under mild, heterogeneous conditions. scispace.com Similarly, phenyliododiacetate (PhI(OAc)₂) has been used for the oxidation of other 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines. nih.gov The successful aromatization of this compound would yield 5-methyl-6-nitro-1H-indole, a valuable intermediate for further synthetic modifications.

| Oxidizing Agent/System | Typical Conditions | Notes on Applicability |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., dioxane, toluene), room temp. to reflux | Highly effective for indolines; reaction proceeds via a charge-transfer complex. scispace.com |

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., chloroform, benzene), reflux | A common and mild reagent for oxidizing activated C-H bonds. |

| Palladium on Carbon (Pd/C) | High-boiling solvent (e.g., xylene), with a hydrogen acceptor | Effective for catalytic dehydrogenation at elevated temperatures. researchgate.net |

| Iodine/Mercury(II) Oxide (HgO/I₂) | Dichloromethane, room temperature | Acts as an electrophilic agent under heterogeneous conditions. scispace.com |

| Phenyliododiacetate (PhI(OAc)₂) | Inert solvent, room temperature | Used successfully for analogous dihydro-nitro-heterocycles. nih.gov |

Ring Opening and Recyclization Reactions

While the dihydroindole ring is relatively stable, it can participate in ring-opening and subsequent recyclization reactions under specific conditions, leading to the formation of novel heterocyclic frameworks. Specific examples for this compound are not extensively documented, but the reactivity of related nitroindoline systems provides insight into potential transformations.

Photochemical reactions, for instance, can induce ring cleavage. Studies on 1-acyl-7-nitroindolines have shown that upon photoactivation, these molecules can undergo complex reaction pathways. rsc.org One proposed mechanism involves the formation of an intermediate that leads to an intramolecular redox reaction and cleavage of the acyl group. researchgate.net This highlights the potential for the nitroindoline scaffold to undergo bond cleavage and rearrangement when subjected to sufficient energy.

Another pathway for transformation involves intramolecular cyclization reactions of precursors derived from the indoline scaffold. For example, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles has been achieved through an intramolecular nucleophilic aromatic substitution. rsc.org This type of reaction involves a side chain, attached to the indoline nitrogen, attacking an activated position on the aromatic ring, effectively using the indoline structure as a foundation for building a new, fused ring system. Such strategies could theoretically be applied to derivatives of this compound to generate more complex polycyclic structures.

Electrophilic and Nucleophilic Substitution on the Aromatic Ring

The aromatic ring of 5-methyl-6-nitro-1H-indole (the aromatized form) is the primary site for electrophilic and nucleophilic substitution reactions. The regiochemical outcome of these reactions is governed by the combined directing effects of the activating methyl group and the deactivating nitro group.

Electrophilic Aromatic Substitution (EAS): Indole itself is an electron-rich aromatic system that typically undergoes electrophilic attack at the C3 position of the pyrrole (B145914) ring. However, in 5-methyl-6-nitro-1H-indole, the electronic landscape is more complex. The methyl group at C5 is an activating, ortho, para-director, while the nitro group at C6 is a strongly deactivating, meta-director. organicchemistrytutor.comwikipedia.org

The activating C5-methyl group directs incoming electrophiles to the ortho (C4) and para (C7) positions.

The deactivating C6-nitro group directs incoming electrophiles to the meta positions (C4 and C7, relative to C6).

Both groups, therefore, reinforce the directing of electrophiles to the C4 and C7 positions of the benzene ring. youtube.com The strong deactivation of the ring by the nitro group means that harsh conditions may be required for substitution to occur. The inherent nucleophilicity of the C3 position may still allow for some substitution on the pyrrole ring, but this is likely to be less favored compared to an unsubstituted indole.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on electron-rich rings like indole. However, the presence of a powerful electron-withdrawing group, such as the nitro group, can activate the ring towards nucleophilic attack, provided a suitable leaving group is present. wikipedia.org The SNAr mechanism is favored when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge in the Meisenheimer complex intermediate. libretexts.orglibretexts.org

In the context of 5-methyl-6-nitro-1H-indole, the molecule itself does not possess a leaving group for a standard SNAr reaction. However, a synthetic precursor such as a 7-halo-5-methyl-6-nitro-1H-indole would be an excellent candidate for SNAr. In this hypothetical substrate, the nitro group at C6 is ortho to the halogen at C7, providing strong activation for displacement by a nucleophile. A similar principle is observed in the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde, which undergoes regioselective nucleophilic substitution at the C2 position. nii.ac.jp

Exploitation of the Methyl Group for Further Functionalization

The methyl group at the C5 position is not merely a passive substituent; it serves as a valuable handle for further synthetic elaboration. The benzylic-like nature of this methyl group allows it to undergo a range of functionalization reactions, transforming it into various other groups.

One common approach is free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, to convert the methyl group into a bromomethyl group (-CH₂Br). This new functional group is a versatile electrophile, susceptible to displacement by a wide array of nucleophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

Alternatively, the methyl group can be oxidized to form a formyl (-CHO) or a carboxylic acid (-COOH) group. Such oxidations can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Another sophisticated method involves the direct metallation of the methyl group. While challenging on electron-rich systems, treatment of 2-methylindole with a superbasic medium like butyllithium (BuLi) and potassium tert-butoxide (BuOK) has been shown to generate a C,N-dianion, allowing for regiospecific functionalization at the methyl group. rsc.org This strategy could potentially be adapted for the C5-methyl group of the title compound, opening a pathway for the introduction of various electrophiles.

| Reaction Type | Typical Reagents | Product Functional Group | Potential for Further Chemistry |

|---|---|---|---|

| Radical Halogenation | NBS, AIBN | -CH₂Br | Nucleophilic substitution, Grignard formation |

| Oxidation | KMnO₄ or CrO₃ | -COOH | Esterification, amidation, reduction to alcohol |

| Direct Metallation | BuLi / BuOK | -CH₂Li | Reaction with various electrophiles (e.g., alkyl halides, aldehydes) |

Despite a comprehensive search for experimental spectroscopic data for the compound This compound , specific ¹H NMR, ¹³C NMR, 2D NMR, and IR spectral data are not available in the public domain. While spectral information exists for structurally related compounds such as various substituted indoles and dihydroindoles, this information cannot be directly extrapolated to generate a scientifically accurate and detailed analysis for the specific target molecule as requested.

The creation of a thorough and accurate spectroscopic analysis as outlined requires precise, experimentally determined data, including chemical shifts (δ), coupling constants (J), and vibrational frequencies (ν). Without access to published peer-reviewed literature or spectral databases containing this specific information for this compound, generating the requested article with the required data tables and detailed research findings is not possible.

An analysis based on analogous structures would be speculative and would not meet the standards of scientific accuracy required for this type of technical article. Therefore, the content for the specified outline cannot be provided at this time.

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a molecule. For 5-methyl-6-nitro-2,3-dihydro-1H-indole, various MS techniques can provide definitive structural information.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. The molecular formula for this compound is C₉H₁₀N₂O₂. HRMS can distinguish this composition from other potential formulas with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₁N₂O₂⁺ | 179.0764 |

| [M+Na]⁺ | C₉H₁₀N₂O₂Na⁺ | 201.0583 |

| [M-H]⁻ | C₉H₉N₂O₂⁻ | 177.0618 |

This precise mass measurement is the first step in confirming the identity of the compound in a sample.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation pathway is expected to be influenced by the key functional groups: the nitro group, the methyl group, and the dihydroindole ring system.

Based on studies of similar nitroaromatic compounds and indoles, a plausible fragmentation pathway can be predicted. nih.govnih.gov Common fragmentation reactions for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). nih.gov The dihydroindole (indoline) ring can undergo cleavage, particularly at the C2-C3 bond. scirp.orgosti.gov

A proposed fragmentation pathway for the [M+H]⁺ ion (m/z 179.08) would likely involve:

Initial loss of the nitro group: A primary fragmentation would be the cleavage of the C-NO₂ bond, leading to the loss of a neutral NO₂ molecule, resulting in a fragment ion at m/z 133.08.

Loss of nitric oxide: Another characteristic fragmentation is the loss of NO, which would produce a fragment at m/z 149.08.

Ring cleavage: Subsequent fragmentation of the dihydroindole ring structure could occur. For instance, the fragment at m/z 133.08 could lose a methyl radical (CH₃) to yield an ion at m/z 118.06.

Table 2: Predicted MS/MS Fragmentation Data for [C₉H₁₁N₂O₂]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 179.08 | NO₂ (46.01 Da) | 133.08 | [5-methyl-2,3-dihydro-1H-indole + H]⁺ |

| 179.08 | NO (30.01 Da) | 149.08 | [C₉H₁₁NO]⁺ |

| 133.08 | CH₃ (15.02 Da) | 118.06 | [C₈H₈N]⁺ |

These predicted fragmentation patterns are instrumental in the structural confirmation of the molecule.

Collision Cross Section (CCS) is a physical property of an ion that relates to its size, shape, and charge in the gas phase. It is determined using ion mobility spectrometry (IMS) coupled with mass spectrometry. CCS values serve as an additional, orthogonal identifier to mass-to-charge ratio and retention time, thereby increasing confidence in compound identification. mdpi.com

Predicting CCS values for small molecules has become feasible through various computational methods, including machine learning algorithms that use molecular fingerprints and other descriptors. acs.orgnih.govmdpi.com These predictive models are trained on large databases of experimentally determined CCS values. acs.org For a novel or uncharacterized compound like this compound, a precise, experimentally validated CCS value is not available in public databases. Obtaining a predicted value would require the use of specialized software or web servers (e.g., MGAT-CCS, AllCCS) that can calculate the theoretical CCS based on the molecule's 3D structure. acs.orgnih.gov Such a predicted value would be a valuable parameter for future analytical detection and identification.

X-ray Crystallography for Solid-State Structure Determination

The structure of this compound contains two main components whose conformations are of interest: the dihydro-pyrrole ring and the nitro group substituent.

Dihydroindole Ring: The five-membered dihydro-pyrrole ring fused to the benzene (B151609) ring is not planar. It is expected to adopt a puckered conformation, typically an "envelope" or "twisted" form, to minimize steric strain. In an envelope conformation, one atom (likely C2 or C3) would be out of the plane of the other four atoms. The exact conformation is influenced by the substituents and the forces involved in crystal packing.

Nitro Group Orientation: In nitroaromatic compounds, the nitro group is often twisted out of the plane of the aromatic ring. nih.govmdpi.commdpi.com This torsion is a result of balancing two opposing effects: the electronic stabilization from coplanarity (which allows for resonance) and the steric repulsion between the oxygen atoms of the nitro group and adjacent atoms on the ring (in this case, the methyl group at C5 and the hydrogen at C7). The degree of this twist can vary significantly depending on intermolecular interactions within the crystal. mdpi.com

The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. For this compound, several key interactions are anticipated to govern its crystal packing.

Hydrogen Bonding: The secondary amine (N-H) of the dihydroindole ring is a hydrogen bond donor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would feature intermolecular hydrogen bonds of the N-H···O type, linking adjacent molecules into chains, sheets, or other motifs. researchgate.netnih.gov

π-π Stacking: The electron-rich aromatic ring system can participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

π-Hole Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) which can interact favorably with electron-rich regions of adjacent molecules, such as the oxygen lone pairs. nih.gov

The interplay of these forces determines the final crystal packing, density, and other solid-state properties of the compound. acs.orgacs.org

Theoretical and Computational Studies on 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole

Prediction of Spectroscopic Properties (NMR, IR) from Computational Models

Computational models are routinely used to predict spectroscopic data. By calculating the vibrational frequencies at the optimized geometry (typically using DFT), a theoretical Infrared (IR) spectrum can be generated. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

Analysis of Electronic Properties and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In the case of the target compound, the oxygen atoms of the nitro group would be expected to be regions of high negative potential (red/yellow), while the hydrogen atoms of the amine and methyl groups would likely be areas of positive potential (blue).

While these theoretical frameworks are standard, their application to 5-methyl-6-nitro-2,3-dihydro-1H-indole has not been documented in the accessible scientific literature. Therefore, the specific data tables and detailed research findings requested for each subsection of the outline cannot be provided at this time. Further experimental and computational research is required to elucidate the specific properties of this compound.

Based on a comprehensive search, there is currently no publicly available scientific literature containing specific theoretical and computational studies on the chemical compound This compound .

Therefore, it is not possible to provide an article with the detailed research findings, data tables, and in-depth analysis as requested in the user's outline for the following sections:

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

To generate a scientifically accurate and verifiable article, the information must be derived from existing peer-reviewed research. Without such foundational studies on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research in the field of computational chemistry would be necessary to produce the data required to populate the outlined sections for this specific compound.

Academic and Research Applications of 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole and Its Derivatives

Role as a Key Chemical Building Block and Synthetic Intermediated-nb.infonih.govresearchgate.netresearchgate.netnih.gov

The chemical architecture of 5-methyl-6-nitro-2,3-dihydro-1H-indole makes it a highly useful intermediate in organic synthesis. The indoline (B122111) core provides a stable framework, while the nitro group offers a site for diverse chemical transformations, such as reduction to an amine, which can then be further functionalized. frontiersin.orgd-nb.info This reactivity makes the scaffold and its parent compounds, nitroindoles, indispensable building blocks for creating more complex and pharmacologically relevant molecules. frontiersin.orgnih.gov

The nitro-substituted indoline scaffold is a foundational element for constructing elaborate heterocyclic systems. The nitro group is a versatile functional group that can be readily transformed, expanding its synthetic utility. rsc.org For instance, the reduction of the nitro group to an amino group creates a nucleophilic center that can participate in cyclization reactions to form fused ring systems. Research on related nitro-heterocycles demonstrates their role in building complex structures; for example, 3-nitroindoles are key intermediates for synthesizing molecules with a pyrrolo[2,3-b]indole (B14758588) framework. nih.gov The dihydroindole core itself can be a precursor for creating analogs of natural products or other complex bioactive molecules. mdpi.com The strategic placement of the methyl and nitro groups on the benzene (B151609) ring of the indoline scaffold allows for regioselective reactions, guiding the synthesis toward specific, desired polycyclic structures.

The this compound framework is well-suited for combinatorial chemistry and the generation of compound libraries. Its stable core structure allows for systematic modifications at several positions, primarily through transformation of the nitro group and substitution at the indole (B1671886) nitrogen. This approach was effectively demonstrated in studies using a pyrrolidine-substituted 5-nitroindole (B16589) scaffold to create a series of derivatives for structure-activity relationship (SAR) analysis. d-nb.inforesearchgate.netnih.gov By modulating flexible side chains attached to the core scaffold while preserving the central structure, researchers can rapidly generate a library of related compounds. d-nb.infonih.gov These libraries are then screened for biological activity, allowing for the identification of key structural features responsible for desired effects and the optimization of lead compounds. d-nb.info

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a multi-target profile. researchgate.net The this compound scaffold can serve as one of the core pharmacophores in such a strategy. For example, the amino group, obtained from the reduction of the nitro group, provides a convenient attachment point for linking other bioactive fragments. This approach has been explored with other heterocyclic systems, such as the hybridization of 4-nitroimidazole (B12731) with piperazine (B1678402) and 1,2,3-triazole moieties to develop new anticancer agents. nih.gov Similarly, the indoline scaffold could be hybridized with other known biologically active units to explore novel therapeutic potentials.

Mechanistic Studies of Biological Activities (In Vitro Focus)d-nb.inforesearchgate.netopenmedicinalchemistryjournal.comnih.gov

Derivatives of nitro-substituted indoles and dihydroindoles are frequently used as tool compounds in biochemical and pharmacological research to investigate biological pathways at a molecular level. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them valuable for elucidating mechanisms of action.

The indole scaffold is present in many enzyme inhibitors, and derivatives of this compound are investigated for their potential to modulate enzyme activity. tandfonline.com In vitro assays are crucial for determining the potency and mechanism of such inhibition. For instance, studies on related (S)-2,3-dihydro-2-(1H-imidazol-2-yl)-1H-indoles have systematically explored the structure-activity relationship for the inhibition of tripeptidyl-peptidase II (TPP II), a serine protease. researchgate.net By synthesizing and testing a series of these compounds, researchers identified a restrictive pharmacophore that yielded potent TPP II inhibitors with IC₅₀ values in the low nanomolar range. researchgate.net Such studies help to map the enzyme's active site and understand the molecular interactions—such as hydrogen bonding and hydrophobic interactions—that are critical for inhibition.

Table 1: Inhibition of Tripeptidyl-Peptidase II (TPP II) by selected (S)-2,3-Dihydro-2-(1H-imidazol-2-yl)-1H-indole Derivatives researchgate.net This table showcases findings from related dihydroindole structures to illustrate the type of data generated in enzyme inhibition studies.

| Compound ID | R1 Substituent | R2 Substituent | IC₅₀ (nM) |

| 2b | H | 4-F | 11 |

| 2c | H | 4-Cl | 7 |

| 2d | H | 4-Br | 4 |

| 2s | 5-F | H | 10 |

| 2t | 5-F | 4-F | 10 |

Derivatives based on the nitroindole scaffold have been instrumental in studying interactions with non-enzymatic protein and nucleic acid targets. A significant area of research has been the targeting of G-quadruplexes (G4), which are non-canonical DNA structures found in oncogene promoters like c-Myc. d-nb.infonih.gov Substituted 5-nitroindole scaffolds have been identified as effective binders to the c-Myc promoter G-quadruplex. d-nb.info Biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, are used to study these interactions in detail. NMR titration experiments have shown that certain 5-nitroindole derivatives interact specifically with the terminal G-quartets of the c-Myc G4 structure, providing precise information on the binding site and stoichiometry. d-nb.infonih.gov Furthermore, the 2,3-dihydroindole structure is being explored for its potential to modulate melatonin (B1676174) receptors, highlighting its utility in neuroscience research. mdpi.com

Table 2: Biophysical and Biological Data for Selected 5-Nitroindole Derivatives Targeting c-Myc G-Quadruplex d-nb.info This table presents data on derivatives of the related 5-nitroindole scaffold, demonstrating their application in receptor binding studies.

| Compound ID | Description | G4 Binding Affinity (Kₐ, 10⁵ M⁻¹) | Effect on c-Myc Expression |

| 5 | Pyrrolidine-substituted 5-nitroindole | 1.34 | Downregulation |

| 7 | Derivative with modified side chain | 2.10 | Downregulation |

| 12 | Derivative with alternative amine substitution | 1.80 | Downregulation |

Studies on Interaction with Biomolecules (e.g., DNA, Proteins)

The interaction of nitroindole derivatives with fundamental biological macromolecules such as DNA and proteins is a critical area of investigation for the development of therapeutic agents. Research has demonstrated that the planar indole scaffold is well-suited for intercalation or groove binding with DNA, and the substituents on the indole ring play a crucial role in the specificity and strength of these interactions.

Notably, derivatives of 5-nitroindole have been identified as potent binders of G-quadruplex (G4) DNA structures. d-nb.inforsc.org G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as in the promoters of oncogenes like c-Myc. Stabilization of these G4 structures by small molecules can lead to the downregulation of the corresponding oncogene, presenting a promising strategy for anticancer therapy. Studies have shown that pyrrolidine-substituted 5-nitroindole scaffolds can effectively bind to the c-Myc promoter G-quadruplex. d-nb.inforsc.org Nuclear Magnetic Resonance (NMR) spectroscopic analyses have revealed that some of these derivatives interact with the terminal G-quartets of the G-quadruplex, often in a 2:1 stoichiometry. d-nb.inforsc.org This binding is thought to be facilitated by the electrostatic and hydrogen-bonding potential of the molecule, which can be modulated by altering the substituents on the indole core. d-nb.info

Beyond DNA, the reductive activation of nitroaromatic compounds, including nitroimidazoles which share features with nitroindoles, can lead to covalent interactions with proteins. This process involves the enzymatic reduction of the nitro group to form reactive intermediates like hydroxylamines, which can then form covalent bonds with nucleophilic residues on proteins. This mechanism is fundamental to the biological activity of certain nitroaromatic drugs.

Analysis of Cellular Pathway Modulation (e.g., Antiproliferative Studies in Cell Lines, In Vitro Antimicrobial Assays)

The ability of this compound derivatives to modulate cellular pathways has been extensively explored, particularly in the contexts of cancer and infectious diseases. These investigations have revealed significant antiproliferative and antimicrobial activities.

Antiproliferative Activity:

Nitro-substituted indole derivatives have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. The cytotoxic activity is often linked to the induction of cell cycle arrest and apoptosis. For instance, certain 5-nitroindole derivatives have been shown to downregulate the expression of the c-Myc oncogene, leading to cell cycle arrest in the sub-G1/G1 phase and a subsequent increase in intracellular reactive oxygen species, which can trigger apoptosis. d-nb.inforesearchgate.net The position and nature of substituents on the indole ring significantly influence the antiproliferative potency.

Table 1: Antiproliferative Activity of Selected Nitro-Substituted Indole and Anilide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 (a hydroxynaphthanilide) | THP-1 (Human monocytic leukemia) | 3.06 | acs.org |

| Compound 2 (a hydroxynaphthanilide) | MCF-7 (Human breast adenocarcinoma) | 4.61 | acs.org |

| Compound 3 (a hydroxynaphthanilide) | THP-1 (Human monocytic leukemia) | 1.05 | acs.org |

| Compound 3 (a hydroxynaphthanilide) | MCF-7 (Human breast adenocarcinoma) | 1.65 | acs.org |

| Compound 6 (a hydroxynaphthanilide) | THP-1 (Human monocytic leukemia) | 5.80 | acs.org |

| Compound 6 (a hydroxynaphthanilide) | MCF-7 (Human breast adenocarcinoma) | 5.23 | acs.org |

In Vitro Antimicrobial Activity:

The nitroindole scaffold is also a key pharmacophore in the development of new antimicrobial agents. The presence of the nitro group is often crucial for the antimicrobial effect, a feature shared with established nitroimidazole-based drugs. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. For example, certain 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles, which combine the nitroaromatic feature with other heterocyclic systems, have shown significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus.

Table 2: In Vitro Antimicrobial Activity of Selected Nitro-Substituted Heterocyclic Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 4a | Bacillus subtilis | 0.5-1 | rsc.org |

| Compound 4b | Bacillus subtilis | 0.5-1 | rsc.org |

| 5-Nitro-2-thiophenecarbaldehyde derivative | Pan-susceptible S. aureus | 0.5-2 | sigmaaldrich.com |

Applications in Materials Science and Related Fields

Beyond their biological applications, the structural and electronic properties of this compound and its derivatives make them attractive candidates for various applications in materials science.

Corrosion Inhibition Studies

Indole derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (like nitrogen in the indole ring) and π-electrons, which can interact with the vacant d-orbitals of the metal.

The inhibition efficiency of these compounds typically increases with their concentration in the corrosive medium. Studies on related heterocyclic compounds have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption mechanism can be physical (physisorption), chemical (chemisorption), or a combination of both, and often follows established adsorption isotherms like the Langmuir model.

Table 3: Corrosion Inhibition Efficiency of Selected Heterocyclic Compounds on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Temperature (K) | Reference |

|---|---|---|---|---|

| MNATT | 0.5 | 88.6 | 303 | wikipedia.org |

| N-MEH | Not Specified | 95.3 | 303 | nih.gov |

| N-MEH | Not Specified | 79.8 | 333 | nih.gov |

| MPAPB | 1.0 | 91.2 | Not Specified | idtdna.com |

| DNI | 1.0 | 71 | 303 | researchgate.net |

Exploration in Dye Stuffs and Pigments

Nitroaromatic compounds, including nitroanilines, are historically important precursors in the synthesis of azo dyes. wikipedia.org The synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While the amino derivative of this compound could theoretically serve as a diazo component, or the indole nucleus itself as a coupling component, specific research detailing the use of this particular compound or its close derivatives in the synthesis of dyes and pigments is not extensively documented in publicly available literature. However, the general principles of dye chemistry suggest that the chromophoric properties of the indole system, modified by the nitro group, could be exploited to create novel colorants. rsc.org

Nonlinear Optical (NLO) Material Research

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. A key requirement for a molecule to exhibit second-order NLO activity is a large difference in dipole moment between its ground and excited states, which is often achieved in molecules possessing both an electron-donating group and a strong electron-withdrawing group connected by a π-conjugated system.

The this compound structure contains the electron-donating indole nitrogen and the electron-withdrawing nitro group. This arrangement suggests potential for NLO activity. Theoretical studies on other organic molecules have shown that the presence of a nitro group can significantly enhance the first hyperpolarizability (a measure of second-order NLO response). biosearchtech.com While specific NLO studies on this compound are not prominent, the molecular framework aligns with the design principles for organic NLO materials.

Polymeric and Co-polymeric Applications

The incorporation of functional molecules like nitroindoles into polymer chains can impart novel properties to the resulting materials. While there is research on polyindoles and their nanocomposites for applications such as antimicrobial agents, the direct use of this compound as a monomer or co-monomer in polymerization reactions is not well-documented. nih.gov However, related nitroindole compounds have been utilized in other polymer-related research. For instance, certain nitroindole derivatives have been successfully used as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of synthetic polymers. acs.org This indicates an interaction and compatibility with polymeric materials, suggesting potential for future exploration in polymer science.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Related Compounds

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of compounds related to this compound is crucial for understanding how modifications to the chemical structure influence biological activity and physicochemical properties. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous indole and indoline derivatives.

Studies on various nitro and methyl-nitro derivatives of indoline and indole have provided a foundational understanding of how the placement of these functional groups affects biological activity. For instance, the position of the nitro group on the indole or indoline ring has been shown to be a critical determinant of mutagenic activity in certain assays. Research indicates that a nitro group at the C5 or C6 position generally results in measurable activity, whereas placement at C4 or C7 can lead to weakly active or inactive compounds nih.gov. Furthermore, methylation of a ring nitrogen has been observed to modulate this activity, sometimes reducing it and in other cases significantly increasing it, depending on the specific heterocyclic system nih.gov.

In the context of anticancer research, derivatives of 5-nitroindole have been investigated as binders of G-quadruplexes, which are specialized nucleic acid structures implicated in cancer cell proliferation. Lead-optimization strategies for these compounds focus on modifying flexible elements while preserving the core scaffold to enhance binding affinity and selectivity d-nb.info. This approach highlights the importance of the substituted 5-nitroindole scaffold in the design of potential anticancer drugs d-nb.info.

| Compound Class | Key Structural Features | Impact on Activity | Research Focus |

| Nitroindolines | Position of Nitro Group | C5/C6 substitution often confers activity | Mutagenicity, Anticancer |

| N-Methyl-nitroheterocycles | Methylation of Ring Nitrogen | Modulates mutagenic activity | Mutagenicity |

| 5-Nitroindole Derivatives | Pyrrolidine Substitution | Enables targeting of G-quadruplexes | Anticancer (c-Myc inhibition) |

Identification of Pharmacophoric Features within Dihydroindole Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the dihydroindole scaffold, including derivatives like this compound, several key pharmacophoric features have been identified that contribute to their interaction with biological targets.

The indole nucleus itself is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various biological interactions rsc.org. The bicyclic structure, consisting of a benzene ring fused to a pyrrole (B145914) ring, provides a rigid framework that can be appropriately functionalized. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a crucial interaction for binding to many protein targets.

In the case of 5-nitroindole derivatives targeting the c-Myc promoter G-quadruplex, the substituted 5-nitroindole core is considered a novel pharmacophore d-nb.info. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the indole ring system, potentially enhancing interactions with the target. The specific substitution pattern allows for the modulation of properties such as lipophilicity and hydrogen bonding capacity, which are critical for drug-like characteristics.

Research on other indole-based compounds has further elucidated important pharmacophoric elements. For example, in the development of anti-inflammatory agents, the indole scaffold has been functionalized with various side chains to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) openmedicinalchemistryjournal.com.

Insights into Molecular Design for Targeted Research

The understanding of SAR and pharmacophoric features of dihydroindole scaffolds provides valuable insights for the rational design of new molecules with specific biological targets. The this compound structure offers several avenues for molecular modification to optimize activity and selectivity.

For instance, the nitro group at the 6-position can be reduced to an amino group, which can then be further functionalized to introduce a variety of substituents. This approach allows for the exploration of a wide chemical space and the potential to engage in different interactions with a target protein. The methyl group at the 5-position can also be modified or replaced to probe the steric and electronic requirements of the binding pocket.

In the design of G-quadruplex binders, a key strategy involves the attachment of flexible side chains to the rigid 5-nitroindole scaffold d-nb.info. This allows for fine-tuning of the molecule's ability to interact with the loops and grooves of the G-quadruplex structure, thereby enhancing binding affinity and specificity. The synthesis of a series of molecules with varied linkers and terminal groups is a common approach to identify the optimal combination for a given target d-nb.info.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-methyl-6-nitro-2,3-dihydro-1H-indole?

The synthesis typically involves nitration of a methyl-substituted indole precursor. Key steps include:

- Nitration : Use concentrated sulfuric acid (H₂SO₄) as a solvent and nitric acid (HNO₃) or potassium nitrate (KNO₃) as nitrating agents at 0–5°C to minimize side reactions .

- Cyclization : Employ cyclization agents like POCl₃ or PCl₃ under reflux conditions.

- Optimization : Reaction yields improve with controlled temperature (e.g., 0°C for nitration, 80–100°C for cyclization) and inert atmospheres (N₂/Ar) to prevent oxidation .

Example Protocol :

| Step | Reagents/Conditions | Yield | Key Parameters |

|---|---|---|---|

| Nitration | H₂SO₄, KNO₃, 0°C, 1 h | ~60% | Temperature control, slow addition of nitrating agent |

| Cyclization | POCl₃, reflux, 4 h | ~75% | Dry solvent, inert atmosphere |

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of nitro and methyl groups. Look for characteristic shifts: nitro groups deshield aromatic protons (δ 8.0–8.5 ppm), while methyl groups appear as singlets (δ 2.3–2.6 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% ideal for biological assays) using reverse-phase C18 columns and methanol/water mobile phases .

- Mass Spectrometry (MS) : Confirm molecular weight (C₉H₁₀N₂O₂, theoretical 178.08 g/mol) via ESI-MS or FAB-HRMS .

Q. How does the nitro group influence the compound’s reactivity in downstream functionalization?

The nitro group acts as both an electron-withdrawing group and a potential leaving group. It facilitates:

- Nucleophilic aromatic substitution : Replace nitro with amines or thiols under basic conditions.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further derivatization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Key parameters:

- Space group determination : SHELXT automates Laue group identification .

- Hydrogen bonding : Intramolecular C–H⋯O bonds (common in nitroindoles) stabilize planar indole rings. Dihedral angles between substituents (e.g., nitro and methyl) should be analyzed for steric effects .

- Example : Similar compounds show dihedral angles >85° between nitrobenzoyl and indole rings, confirmed via SHELXL refinement .

Q. What strategies address contradictions in biological activity data for nitro-substituted indoles?

- Redox profiling : Nitro groups may act as pro-drugs, requiring reduction (e.g., by nitroreductases) for activation. Test activity under anaerobic vs. aerobic conditions .

- Metabolite identification : Use LC-MS/MS to detect reduced intermediates (e.g., amine derivatives) in cell lysates .

- Comparative SAR : Compare with analogues lacking the nitro group (e.g., 5-methyl-2,3-dihydro-1H-indole) to isolate nitro-specific effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., cytochrome P450) or receptors. The nitro group’s electron-withdrawing nature may enhance π-stacking with aromatic residues .

- MD simulations : Simulate solvated systems (e.g., in GROMACS) to assess stability of hydrogen bonds between the nitro group and active-site water molecules .

Methodological Considerations

Q. What experimental controls are essential when studying nitroindole toxicity in cell cultures?

- Negative controls : Use indole derivatives without nitro groups (e.g., 5-methyl-2,3-dihydro-1H-indole) .

- Redox controls : Include antioxidants (e.g., NAC) to distinguish nitro-specific toxicity from general ROS effects .

Q. How to optimize regioselectivity in nitration reactions?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitration to the desired position.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor para-nitration, while non-polar solvents (e.g., DCM) may yield ortho products .

Data Contradiction Analysis

Q. Why might NMR and HPLC data disagree on compound purity?

- NMR limitations : Detects structural isomers but not enantiomers.

- HPLC sensitivity : Better at quantifying trace impurities (e.g., unreacted starting materials). Cross-validate with TLC (Rf comparison) and MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.